Home > Products > Screening Compounds P20411 > 6,7-dimethoxy-2-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]-3,4-dihydro-1H-isoquinoline
6,7-dimethoxy-2-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]-3,4-dihydro-1H-isoquinoline -

6,7-dimethoxy-2-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]-3,4-dihydro-1H-isoquinoline

Catalog Number: EVT-5774013
CAS Number:
Molecular Formula: C20H28N4O2
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions: This approach involves the reaction of substituted phenethylamines with aldehydes or ketones, followed by cyclization. []
  • Ring destruction approaches: This involves the reaction of reduced pyrrolo[2,1-a]isoquinoline amines with cyanogen bromide in the presence of methanol to yield medium-ring cyanamide derivatives. []
Molecular Structure Analysis

For example, in one study, the compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline was synthesized and its structure characterized using X-ray diffraction. The analysis revealed: []

Chemical Reactions Analysis
  • N-acylation: Reaction with acyl chlorides or carboxylic acids to introduce various substituents on the nitrogen atom. []
  • Oxidation: Conversion of the tetrahydroisoquinoline ring to the corresponding dihydroisoquinoline. []
  • Reduction: Conversion of carbonyl groups to the corresponding alcohols. []
Mechanism of Action
  • Inhibition of If current channels: (-)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) acts as a novel inhibitor of the “funny” If current channel, showing potential for treating stable angina and atrial fibrillation. []
  • Induction of autophagy: 6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone (TQ9) demonstrated tumor-specific cytotoxicity by inducing autophagy in human squamous cell carcinoma cell lines. []
  • Sigma-2 receptor agonism: Compounds like 6,7-dimethoxy-2-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-1,2,3,4-tetrahydroisoquinoline (15) and 9-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-9H-carbazole (25) displayed high affinity for the sigma-2 receptor, suggesting potential as antitumor agents. []
  • Carbonic anhydrase inhibition: Isoquinoline-sulfonamides exhibit inhibitory effects against various human carbonic anhydrase isoforms, particularly hCA VII, indicating potential as anticonvulsant agents and neuropathic pain killers. []
Applications
  • Antitumor agents: Several derivatives exhibit tumor-specific cytotoxicity and induce autophagy in cancer cells, showing promise for developing novel cancer therapies. [, ]
  • Treatment of cardiovascular diseases: Compounds like YM758 demonstrate potential for treating stable angina and atrial fibrillation by inhibiting If current channels. []
  • Antibacterial agents: Some derivatives exhibit good to moderate antibacterial activity against various bacterial strains. []
  • Anticonvulsant and neuropathic pain killers: Isoquinoline-sulfonamides, by acting as carbonic anhydrase inhibitors, hold potential for treating epilepsy and neuropathic pain. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel inhibitor of the "funny" If current channel (If channel) found in the sinus node of the heart. [] It is being developed as a potential treatment for stable angina and atrial fibrillation. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

Compound Description: YM-252124 is a metabolite of (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758). [] Studies revealed that YM-252124 is likely secreted into urine via hOCT2/rOct2 transporters. []

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

Compound Description: YM-385459 is a metabolite of (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758). []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

Compound Description: TQ9 is a tetrahydroisoquinoline derivative found to exhibit tumor-specific cytotoxicity. [] It induced autophagy in human squamous cell carcinoma cell lines (HSC-2, HSC-4) without significantly affecting DNA fragmentation or caspase-3 activation. []

2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329)

Compound Description: AS2036329 is a metabolite of (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758). []

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

Compound Description: TD13 is a tetrahydroisoquinoline derivative that exhibits tumor-specific cytotoxicity. []

6,7‐dimethoxy‐2‐[4‐[1‐(4‐fluorophenyl)‐1H‐indol‐3‐yl]butyl]‐1,2,3,4‐tetrahydroisoquinoline (15)

Compound Description: Compound 15 is a high-affinity σ2 receptor agonist. [] It demonstrated notable antiproliferative activity in human MCF7 breast adenocarcinoma cells and interacted with P-glycoprotein (P-gp). []

9‐[4‐(6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinolin‐2‐yl)butyl]‐9H‐carbazole (25)

Compound Description: Compound 25 is a high-affinity σ2 receptor agonist. [] It exhibited enhanced antiproliferative activity in doxorubicin-resistant MCF7adr cells compared to the parent MCF7 cells. [] This compound also interacted with P-glycoprotein (P-gp). []

N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (compound 29)

Compound Description: Compound 29 acts as an OX2 receptor antagonist. []

2‐[3,4‐bis(4‐methoxyphenyl)isoxazol‐5‐yl]‐1‐[6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2‐(1H)‐yl]ethanone (17)

Compound Description: Compound 17 was identified as a sub-micromolar selective COX-2 inhibitor, demonstrating interaction with P-glycoprotein. []

6,7-Dimethoxy-2 - ((2E) -3- (1-methyl-2-phenyl-1H-pyrrolo [2,3-b] pyridin-3-yl-prop-2-enoyl)) - 1,2,3,4-tetrahydroisoquinoline (SIS3)

Compound Description: SIS3 is an inhibitor of Smad3. [] It is being investigated for its potential use in treating lung carcinoma or melanoma. []

1-[4-(aminosulfonyl)phenyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide (Compound 14)

Compound Description: Compound 14 belongs to a series of 3,4-dihydroisoquinoline-2(1H)-sulfonamides designed as potential carbonic anhydrase inhibitors (CAIs). []

(5-phenyl-2H-pyrazol-3-yl)-amide derivatives

Compound Description: A series of (5-phenyl-2H-pyrazol-3-yl)-amide derivatives were investigated for their potential in treating neurodegenerative disorders. [] These compounds feature various substituents on the amide nitrogen, aiming to modulate their pharmacological properties.

Properties

Product Name

6,7-dimethoxy-2-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]-3,4-dihydro-1H-isoquinoline

IUPAC Name

6,7-dimethoxy-2-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]-3,4-dihydro-1H-isoquinoline

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C20H28N4O2/c1-25-19-10-15-6-9-24(12-16(15)11-20(19)26-2)18-4-3-8-23(14-18)13-17-5-7-21-22-17/h5,7,10-11,18H,3-4,6,8-9,12-14H2,1-2H3,(H,21,22)

InChI Key

LYDOGWANPRNBFT-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C3CCCN(C3)CC4=CC=NN4)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3CCCN(C3)CC4=CC=NN4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.